N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-26-22(28)21-16(12-19(32-21)14-5-3-2-4-6-14)25-23(26)31-13-20(27)24-15-7-8-17-18(11-15)30-10-9-29-17/h2-8,11-12H,9-10,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZBIVYGMCNTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O4 |
| Molecular Weight | 351.357 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
| CAS Number | 613226-18-9 |
Anticancer Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. In particular, derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action : The thieno[3,2-d]pyrimidine moiety has been identified to interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells.
- Case Study : A study demonstrated that a related thieno[3,2-d]pyrimidine derivative inhibited the growth of non-small-cell lung carcinoma cells by inducing cell cycle arrest and promoting apoptosis through caspase activation .
Anti-inflammatory Properties
The compound's benzodioxin structure is associated with anti-inflammatory effects. Research has shown that:
- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been reported to reduce levels of TNF-alpha and IL-6 in vitro.
- Case Study : In an experimental model of inflammation, a derivative showed a significant reduction in paw edema in rats when administered prior to inflammatory stimuli .
Antimicrobial Activity
The biological activity of the compound extends to antimicrobial properties. Studies have indicated that:
- Broad-spectrum Efficacy : Compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Case Study : A specific derivative was tested against multiple pathogens and exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Synthesis Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-4-oxo-thieno[3,2-d]pyrimidin)acetamide involves several steps:
- Formation of Benzodioxin Core : The initial step typically involves the cyclization of ortho-hydroxy phenols with carbonyl compounds.
- Thieno[3,2-d]pyrimidine Synthesis : This can be achieved through condensation reactions involving thioketones and hydrazines.
- Final Coupling Reaction : The final product is formed through a coupling reaction between the benzodioxin derivative and thieno[3,2-d]pyrimidine.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues share the acetamide-thioether linkage but differ in aromatic substituents, heterocyclic cores, and functional groups. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., 3-fluorophenyl in ): Enhance metabolic stability and solubility compared to the target compound’s 6-phenyl group.
- Heterocyclic Core: Thienopyrimidinone (target) vs. triazole () or pyrimidine (): Thienopyrimidinones exhibit stronger hydrogen-bond acceptor capacity due to the 4-oxo group, favoring kinase binding .
- Chlorinated vs. Methyl Substituents : The dichlorophenyl group in increases lipophilicity and antimicrobial potency but may reduce oral bioavailability compared to the target’s methyl-phenyl group.
Methodological Considerations in Similarity Analysis
- Molecular Fingerprints : Morgan fingerprints and Tanimoto coefficients are widely used to quantify structural similarity. For example, the target compound shares ~60% similarity with due to the benzodioxin and acetamide motifs, but diverges in heterocyclic core topology .
- Activity Cliffs: Minor structural changes (e.g., replacing phenyl with fluorophenyl) can lead to significant activity differences, as seen in fluorinated analogues () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
